1-Naphthamide

Description

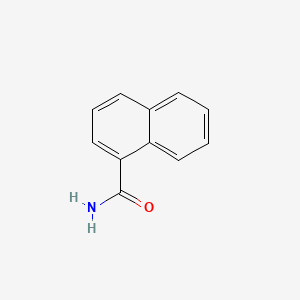

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHJJUOPOWPRBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176960 |

Source

|

| Record name | 1-Naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24831469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2243-81-4 |

Source

|

| Record name | 1-Naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2243-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Naphthamide molecular weight and formula

An In-Depth Technical Guide to 1-Naphthamide: Properties, Synthesis, and Applications

Abstract

1-Naphthamide (naphthalene-1-carboxamide) is an aromatic amide built upon a naphthalene scaffold. While a seemingly simple molecule, it serves as a crucial building block and a subject of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, common synthetic methodologies, and key applications, with a particular focus on its role in drug discovery and development. We will delve into its structural characteristics, reactivity, and the causality behind its utility in creating more complex, high-value molecules.

Core Molecular and Physicochemical Profile

1-Naphthamide is a solid crystalline compound at standard conditions, typically appearing as a white to off-white powder[1]. Its core structure consists of a bicyclic aromatic naphthalene system with a carboxamide substituent at the 1-position (alpha position)[1]. This planar aromatic framework, combined with the hydrogen-bonding capability of the amide group, contributes to its crystalline nature and thermal stability[1].

Molecular Formula and Weight

The definitive molecular identity of 1-Naphthamide is established by its chemical formula and molecular weight.

-

Molecular Weight: The calculated molecular weight is approximately 171.20 g/mol [3][6]. High-resolution measurements provide a more precise value of 171.1953 g/mol [2][4][5].

Physicochemical Properties

A summary of key quantitative data for 1-Naphthamide is presented below. These properties are critical for designing experimental conditions, including solvent selection for reactions, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | naphthalene-1-carboxamide | [1][2][7] |

| CAS Number | 2243-81-4 | [1][2][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point (Tfus) | 418.56 K (145.41 °C) | [6] |

| Boiling Point (Tboil) | 628.12 K (354.97 °C) (Joback Calculated) | [6] |

| Water Solubility | >25.7 µg/mL (at pH 7.4) | [1][7] |

| Octanol/Water Partition Coeff. (logP) | 1.939 (Crippen Calculated) | [6] |

Solubility Profile

The solubility of 1-Naphthamide is a key consideration for its application in synthesis and biological assays. Its structure, featuring a large non-polar naphthalene ring and a polar amide group, results in varied solubility across different solvents.

-

Polar Protic Solvents: It demonstrates moderate solubility in ethanol. The hydroxyl group of ethanol can form hydrogen bonds with the amide group of 1-Naphthamide, facilitating dissolution, though this is counteracted by the large, non-polar aromatic system[8].

-

Aprotic and Non-polar Solvents: Solubility is relatively high in dichloromethane, where van der Waals forces between the solvent and the naphthalene ring are favorable[8]. In toluene, π-π stacking interactions between the aromatic solvent and the naphthalene ring contribute to moderate solubility[8].

Molecular Structure and Isomerism

The chemical behavior of 1-Naphthamide is dictated by its structure. The naphthalene core is a planar, electron-rich aromatic system. The amide group (-CONH₂) at the C1 position is a powerful functional group that can act as both a hydrogen bond donor and acceptor.

A key structural relative is its positional isomer, 2-Naphthamide (naphthalene-2-carboxamide, CAS: 2243-82-5). While sharing the same molecular formula and weight, the placement of the carboxamide group at the 2-position (beta position) results in distinct physical and chemical properties due to different electronic and steric environments[1].

Synthesis and Chemical Reactivity

The synthesis of 1-Naphthamide is foundational to its use as a chemical intermediate. Several reliable methods exist, chosen based on scale, required purity, and available starting materials.

Common Synthetic Pathways

-

Direct Amidation of Carboxylic Acid: The most straightforward approach involves the reaction of naphthalene-1-carboxylic acid with ammonia. This transformation typically requires a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by ammonia[1].

-

From Acyl Chloride: An alternative high-yield method involves converting naphthalene-1-carboxylic acid to its more reactive acyl chloride derivative (1-naphthoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reaction of the acyl chloride with ammonia or ammonium hydroxide readily forms the amide.

-

Advanced Methods: For more specialized applications, palladium-catalyzed reactions can be employed to introduce the carboxamide group onto a functionalized naphthalene ring[1]. Additionally, modern photochemical methods, such as the dehydrogenative 6π photocyclization of N-substituted naphthalene carboxamides, offer novel routes to complex derivatives[9].

Synthesis Workflow Diagram

The following diagram illustrates a common and reliable two-step synthesis of 1-Naphthamide from 1-Naphthoic Acid. This workflow is chosen for its high reactivity and amenability to standard laboratory conditions.

Caption: Workflow for the synthesis of 1-Naphthamide.

Applications in Research and Drug Development

The true value of 1-Naphthamide lies in its role as a versatile scaffold for constructing molecules with significant biological activity. The naphthalene ring provides a rigid, lipophilic core that can be functionalized, while the amide group offers a key point for interaction with biological targets or for further chemical modification.

Scaffold for Bioactive Molecules

Naphthamide and its related structures, naphthylimides, are considered "privileged structures" in medicinal chemistry. They serve as foundational frameworks for drugs targeting a wide range of diseases[10][11][12]. The planar aromatic system is adept at intercalating into DNA or fitting into the active sites of enzymes through π-π stacking interactions[11][12].

-

Anticancer Agents: N-substituted naphthamides have been successfully developed as potent, orally active inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase[13]. By blocking this receptor, these compounds can inhibit angiogenesis, the process by which tumors form new blood vessels, thereby starving the tumor of nutrients. Studies have shown that specific N-alkyl naphthamides lead to significant inhibition of colon and lung cancer xenografts in preclinical models[13].

-

Anti-Infective Agents: The broader class of naphthylimides has demonstrated promising antibacterial, antifungal, and antiviral activities[10][11].

-

CNS-Active Compounds: The synthesis of chiral 1-tetrahydronaphthamides, derived from the enantioselective reduction of 1-naphthamides, is crucial for creating core structures found in many bioactive molecules that may target the central nervous system[14].

Experimental Protocol: Determination of Solubility in Ethanol

This protocol provides a step-by-step method for quantifying the solubility of 1-Naphthamide in ethanol at room temperature, a critical parameter for its use in synthesis and formulation.

Objective: To determine the equilibrium solubility of 1-Naphthamide in 200-proof ethanol at 25°C.

Materials:

-

1-Naphthamide (≥98% purity)

-

200-proof ethanol

-

20 mL glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatic water bath or incubator set to 25°C

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Naphthamide (e.g., 200 mg) to a 20 mL vial. The key is to ensure solid remains undissolved at equilibrium.

-

Add 10.0 mL of ethanol to the vial.

-

Add a magnetic stir bar, cap the vial tightly, and place it on a magnetic stirrer inside a 25°C incubator.

-

Stir the suspension for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After 24 hours, stop stirring and allow the suspension to settle for at least 2 hours within the incubator to let undissolved solid precipitate.

-

Carefully withdraw a 1.0 mL aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to avoid artificially high readings.

-

Perform a serial dilution of the filtered supernatant with ethanol to bring the concentration into the linear range of the UV-Vis spectrophotometer (a pre-determined calibration curve is required). A 1:100 dilution is a reasonable starting point.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max) for 1-Naphthamide.

-

-

Calculation:

-

Using a previously established calibration curve (Absorbance vs. Concentration), determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in units such as mg/mL or mol/L.

-

Self-Validation: The protocol's integrity is maintained by ensuring the initial solution is visibly saturated, allowing sufficient time to reach equilibrium, and meticulously filtering the supernatant before analysis. Repeating the experiment in triplicate will ensure the reproducibility of the results.

Safety and Handling

While extensive safety data is limited, 1-Naphthamide should be handled with the standard precautions for laboratory chemicals[1].

-

GHS Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat[1].

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust[1]. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

1-Naphthamide is more than a simple catalog chemical; it is a versatile and powerful building block in modern chemistry. Its rigid aromatic core and reactive amide handle provide a reliable platform for the synthesis of complex molecules. With a well-understood physicochemical profile and established synthetic routes, its primary value lies in its application as a scaffold in drug discovery, particularly in the development of targeted therapies for cancer. As synthetic methodologies advance, the utility of 1-Naphthamide and its derivatives will undoubtedly continue to expand, enabling the creation of novel compounds for scientific and therapeutic advancement.

References

- Buy 1-Naphthamide | 2243-81-4 - Smolecule. (URL: Not provided in search results)

-

1-Naphthamide - NIST WebBook. (URL: [Link])

-

1-Naphthamide - NIST WebBook. (URL: [Link])

-

1-Naphthamide - NIST WebBook. (URL: [Link])

-

1-Naphthamide (CAS 2243-81-4) - Chemical & Physical Properties by Cheméo. (URL: [Link])

-

Safety Data Sheet: 1-Naphthylamine - Carl ROTH. (URL: [Link])

-

Enantioselective Reduction of 1-Naphthamides by Electrochemical Reduction and Catalytic Asymmetric Hydrogenation in Tandem | Journal of the American Chemical Society. (URL: [Link])

-

What is the solubility of 1-Naphthamide Cas 2243-81-4 in organic solvents? - BIOSYNCE. (URL: [Link])

-

1-Naphthalenecarboxamide | C11H9NO | CID 75244 - PubChem. (URL: [Link])

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - MDPI. (URL: [Link])

-

Dearomatising cyclisation of lithiated 1-naphthamides with a phenylglycinol-derived chiral auxiliary: Asymmetric synthesis of an arylkainoid and a kainoid-like pyroglutamate | Request PDF - ResearchGate. (URL: [Link])

-

General method for preparation of N-substituted 1-hydroxy-2-naphthamides | Journal of Chemical & Engineering Data. (URL: [Link])

-

One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst - Chemical Review and Letters. (URL: [Link])

-

Intramolecular Dehydrogenative Photocyclization of N-Phenyl-1-naphthamides | Organic Letters - ACS Publications. (URL: [Link])

-

Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors - PubMed. (URL: [Link])

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed. (URL: [Link])

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - OUCI. (URL: [Link])

Sources

- 1. Buy 1-Naphthamide | 2243-81-4 [smolecule.com]

- 2. 1-Naphthamide [webbook.nist.gov]

- 3. 1-Naphthamide | CymitQuimica [cymitquimica.com]

- 4. 1-Naphthamide [webbook.nist.gov]

- 5. 1-Naphthamide [webbook.nist.gov]

- 6. 1-Naphthamide (CAS 2243-81-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-Naphthalenecarboxamide | C11H9NO | CID 75244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [ouci.dntb.gov.ua]

- 13. Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthamide (naphthalene-1-carboxamide) is an aromatic carboxamide compound built upon a naphthalene bicyclic system.[1] Its unique structural arrangement, combining a rigid, planar aromatic core with a polar carboxamide functional group, imparts a distinct set of physical and chemical properties that make it a molecule of significant interest in synthetic chemistry, materials science, and pharmacology.[1][2] Derivatives of the closely related naphthalimide scaffold, in particular, have shown considerable promise as DNA intercalating agents, anticancer therapeutics, and fluorescent cellular probes, highlighting the pharmacological potential of this structural class.[3][4][5][6] This guide provides a comprehensive analysis of the core physicochemical properties of 1-Naphthamide, details validated experimental protocols for its characterization, and explores its reactivity and relevance in modern research and development.

Core Molecular Identity and Structure

Precise identification is the cornerstone of all chemical research. 1-Naphthamide is unambiguously defined by a set of standardized identifiers that ensure universal recognition across databases and regulatory frameworks.

The molecule consists of a naphthalene ring substituted at the 1-position (alpha-position) with a carboxamide group.[1] This planar aromatic structure is fundamental to its properties, influencing crystal packing, intermolecular interactions, and reactivity.[1]

Caption: Molecular structure of 1-Naphthamide.

Table 1: Chemical Identifiers for 1-Naphthamide

| Identifier Type | Value | Source(s) |

|---|---|---|

| IUPAC Name | naphthalene-1-carboxamide | [1][7][8] |

| CAS Number | 2243-81-4 | [1][2][7][9] |

| Molecular Formula | C₁₁H₉NO | [1][7][9] |

| Molecular Weight | 171.19 g/mol | [1][8] |

| InChI | InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | [1][7][9] |

| InChIKey | RMHJJUOPOWPRBP-UHFFFAOYSA-N | [1][7][9] |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)N | [1][2] |

| Synonyms | alpha-Naphthamide, 1-Naphthalenecarboxamide, 1-Naphthylamide |[2][7][8][10] |

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, formulation, and application. 1-Naphthamide exists as a white to off-white crystalline solid at ambient temperature.[1][2] Its high melting point is a direct consequence of the strong intermolecular forces within its crystal lattice, namely hydrogen bonding between the amide groups and π-π stacking interactions between the planar naphthalene rings.[1][11]

Table 2: Core Physical and Thermal Properties of 1-Naphthamide

| Property | Value | Unit | Notes and Source(s) |

|---|---|---|---|

| Physical State | Crystalline Solid | - | At 25°C.[1] |

| Melting Point | 200 - 204 | °C | A relatively high melting point reflecting strong intermolecular forces.[1][12] Some sources report a range of 181-184°C.[11] |

| Boiling Point | ~301.18 | °C | Estimated value; the compound may decompose at elevated temperatures.[1][12] |

| Density | ~1.124 | g/cm³ | Estimated value.[1][12] |

| pKa | ~16.00 | - | Predicted value.[2][12] |

| Enthalpy of Fusion (ΔfusH°) | 21.71 | kJ/mol | Calculated property.[10] |

| Enthalpy of Vaporization (ΔvapH°) | 62.05 | kJ/mol | Calculated property.[10] |

Solubility Profile

The solubility of 1-Naphthamide is dictated by the dual nature of its structure. The polar amide group allows for hydrogen bonding with polar solvents, while the large, nonpolar naphthalene ring facilitates van der Waals and π-π interactions with nonpolar and aromatic solvents.[13] This amphiphilic character results in a varied solubility profile, which is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Expert Insight: The choice of solvent is paramount in synthetic applications. For reactions involving 1-Naphthamide, a solvent like dichloromethane can provide a homogeneous medium, enhancing contact between reactants and potentially improving reaction yields and rates.[13] For purification by recrystallization, a solvent system where the compound has moderate solubility at room temperature and high solubility when heated, such as ethanol or a mixed solvent system, would be ideal.

Table 3: Solubility of 1-Naphthamide in Various Solvents

| Solvent | Type | Solubility | Rationale and Source(s) |

|---|---|---|---|

| Water | Polar Protic | Slightly Soluble / Limited | Aqueous solubility is experimentally determined to be 1510 mg/L. The polar amide group contributes to some water solubility, but the large hydrophobic naphthalene core limits it.[1][11] |

| Ethanol | Polar Protic | Moderately Soluble | The hydroxyl group of ethanol forms hydrogen bonds with the amide group, while its ethyl chain solvates the naphthalene ring.[1][11][13] |

| Dichloromethane (DCM) | Moderately Polar | Good Solubility | Effectively solvates both the polar and nonpolar portions of the molecule, making it a suitable solvent for reactions and extractions.[1][13] |

| Toluene | Nonpolar Aromatic | Good Solubility | Favorable π-π stacking interactions occur between the aromatic ring of toluene and the naphthalene system.[1][13] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly to Moderately Soluble | A versatile solvent capable of dissolving a wide range of compounds; effective for preparing stock solutions for biological assays.[1][12] |

Chemical Properties and Reactivity

The chemical behavior of 1-Naphthamide is governed by its two primary functional components: the amide group and the naphthalene aromatic system.

-

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield naphthalene-1-carboxylic acid and ammonia (or an amine).[1] This reaction is a common pathway for modifying or degrading the molecule.

-

Substitution Reactions: The naphthalene ring can undergo electrophilic substitution reactions, although the amide group is a deactivating substituent. The precise conditions and regioselectivity would require specific experimental determination. Nucleophilic substitution can also occur under appropriate conditions.[1]

-

Reduction: The amide group can be reduced to the corresponding amine, 1-(aminomethyl)naphthalene, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

N-Functionalization: The hydrogen atoms on the amide nitrogen are acidic and can be deprotonated by a strong base, allowing for subsequent N-alkylation or N-acylation, though this is less common than for imides like phthalimide.[14]

Caption: Key chemical reactions of 1-Naphthamide.

Stability

1-Naphthamide is a relatively stable compound under standard storage conditions (ambient temperature, protected from light and moisture).[11] However, it is susceptible to degradation under harsh conditions. Thermal decomposition can occur at temperatures significantly above its melting point.[1][11] It is also incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote hydrolysis or other degradation pathways.[11]

Role in Research and Drug Development

While 1-Naphthamide itself is primarily used as a research chemical or a synthetic intermediate, its core structure is a key pharmacophore.[2][9][11] The related 1,8-naphthalimide scaffold is found in numerous compounds with potent biological activity.

-

Anticancer Agents: Naphthalimide derivatives are known to function as DNA intercalators. Their planar structure allows them to slip between the base pairs of the DNA double helix, disrupting replication and transcription processes, which is a key mechanism for killing rapidly dividing cancer cells.[5][6][15] Compounds like Amonafide and Mitonafide have progressed to clinical trials.[5]

-

Protein Kinase Inhibition: Research has indicated that 1-Naphthamide and its derivatives can act as multi-target protein kinase inhibitors, which are crucial regulators of cell signaling pathways.[1]

-

Fluorescent Probes: The naphthalene moiety is inherently fluorescent. This property is exploited in designing fluorescent imaging agents to monitor biological processes and cellular uptake without the need for co-staining.[3]

-

Ligand for Biological Targets: Studies have suggested that 1-Naphthamide may interact with biological targets such as the estrogen receptor, indicating its potential as a scaffold for developing receptor modulators.[1]

Experimental Methodologies

Synthesis Workflow

The most common laboratory synthesis of 1-Naphthamide involves the amidation of naphthalene-1-carboxylic acid. This provides a reliable and straightforward route to the target compound.

Caption: General workflow for the synthesis of 1-Naphthamide.

Protocol 1: Synthesis via Acyl Chloride Intermediate

-

Objective: To synthesize 1-Naphthamide from naphthalene-1-carboxylic acid.

-

Causality: The carboxylic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with ammonia in a nucleophilic acyl substitution reaction to form the stable amide bond.

-

Procedure:

-

Activation: In a fume hood, suspend naphthalene-1-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Workup (Intermediate): Remove the excess solvent and SOCl₂ under reduced pressure to obtain the crude naphthalene-1-carbonyl chloride.

-

Amination: Carefully and slowly add the crude acyl chloride to a cooled (0°C), stirred solution of concentrated aqueous ammonia or ammonium hydroxide.

-

Precipitation: Stir the mixture vigorously. A precipitate of 1-Naphthamide will form. Continue stirring for 30-60 minutes.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a small amount of cold ethanol or ether to aid in drying.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 1-Naphthamide.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of techniques should be employed.

Protocol 2: Identity and Purity Confirmation

-

Objective: To verify the structure and purity of a 1-Naphthamide sample.

-

Methodology:

-

Melting Point Determination:

-

Use a calibrated melting point apparatus.

-

A sharp melting point within the literature range (e.g., 200-204°C) indicates high purity.[1] A broad or depressed melting range suggests the presence of impurities.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample (e.g., KBr pellet).

-

Confirm the presence of key functional groups. Look for N-H stretching bands (two bands for a primary amide, ~3350 and 3180 cm⁻¹), a strong C=O (amide I) stretching band (~1650 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600-1450 cm⁻¹). The NIST database provides reference spectra.[16]

-

-

Mass Spectrometry (MS):

-

Analyze the sample to confirm its molecular weight.

-

Expect to see a molecular ion peak [M]⁺ at m/z ≈ 171.2. The fragmentation pattern can provide further structural confirmation.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR will show characteristic signals for the aromatic protons on the naphthalene ring and broad signals for the -NH₂ protons.

-

¹³C NMR will show distinct signals for the carbonyl carbon (~170 ppm) and the aromatic carbons.

-

-

Safety and Handling

As a research chemical with limited extensive safety data, 1-Naphthamide should be handled with appropriate precautions in a controlled laboratory environment.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]

-

Engineering Controls: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust.[1]

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][12] It may also be harmful if swallowed (H302).[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][17]

References

-

BIOSYNCE. (2026, January 7). What is the solubility of 1-Naphthamide Cas 2243-81-4 in organic solvents?. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthamide. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). 1-Naphthamide (CAS 2243-81-4) - Chemical & Physical Properties. Retrieved from [Link]

-

BIOSYNCE. (2025, August 1). What are the physical properties of 1-Naphthamide Cas 2243-81-4?. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthanilide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenecarboxamide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Chemical Society Reviews. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). US6372910B1 - Process for the manufacture of 1,8-naphthalimide.

-

PMC - NIH. (n.d.). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Retrieved from [Link]

-

OUCI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]

-

Solubility of Things. (n.d.). Naphthalene-1-carboxamide, N-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

PubMed. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2024, June 14). Intramolecular Dehydrogenative Photocyclization of N-Phenyl-1-naphthamides. Organic Letters. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthamide IR Spectrum. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]

Sources

- 1. Buy 1-Naphthamide | 2243-81-4 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Naphthamide [webbook.nist.gov]

- 8. 1-Naphthalenecarboxamide | C11H9NO | CID 75244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Naphthamide | CymitQuimica [cymitquimica.com]

- 10. 1-Naphthamide (CAS 2243-81-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. biosynce.com [biosynce.com]

- 12. NAPHTHALENE-1-CARBOXAMIDE | 2243-81-4 [m.chemicalbook.com]

- 13. biosynce.com [biosynce.com]

- 14. Phthalimide - Wikipedia [en.wikipedia.org]

- 15. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [ouci.dntb.gov.ua]

- 16. 1-Naphthamide [webbook.nist.gov]

- 17. fishersci.com [fishersci.com]

The Uncharted Waters of Solubility: A Technical Guide to 1-Naphthamide in Organic Solvents

Introduction: The Crucial Role of a Seemingly Simple Parameter

1-Naphthamide (C₁₁H₉NO), a stable, white crystalline solid, serves as a vital building block in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its molecular architecture, featuring a bulky, nonpolar naphthalene ring system fused to a polar amide functional group, bestows upon it a unique amphiphilic character.[2][3] This duality governs its behavior in solution and makes understanding its solubility an indispensable prerequisite for any scientist working with this compound.

For the synthetic chemist, solubility dictates the choice of reaction medium, influencing kinetics and yield. For the process chemist, it is the cornerstone of developing efficient crystallization and purification protocols. For the drug development professional, solubility is a critical determinant of a compound's potential bioavailability and the feasibility of formulation strategies.[2]

Despite its importance, precise quantitative solubility data for 1-Naphthamide in a broad range of organic solvents is not extensively documented in readily available literature. This guide, therefore, serves a dual purpose: first, to synthesize the existing qualitative data and theoretical principles that govern the solubility of 1-Naphthamide, and second, to provide a robust, field-proven experimental protocol for researchers to determine these critical values with precision in their own laboratories.

Theoretical Framework: Predicting Solubility from Molecular Structure

The venerable principle of "like dissolves like" provides the foundational logic for solubility prediction.[4] The solubility of 1-Naphthamide is a nuanced interplay between the solute's structural features and the physicochemical properties of the solvent, driven by intermolecular forces.

1-Naphthamide's Molecular Profile:

-

Nonpolar Character: The large, aromatic naphthalene component is hydrophobic and engages in weak van der Waals forces. This part of the molecule favors interaction with nonpolar solvents.[3]

-

Polar Character: The primary amide group (-CONH₂) is highly polar. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This functionality is the key to its interaction with polar solvents.[2]

Solvent Interaction Dynamics:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydroxyl groups capable of hydrogen bonding. They can effectively solvate the amide group of 1-Naphthamide.[2] However, the large nonpolar naphthalene ring limits overall solubility. Consequently, 1-Naphthamide exhibits slight to moderate solubility in these solvents, which can often be significantly increased with heating.[2][3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. Dimethyl sulfoxide (DMSO) is a particularly effective solvent due to its high polarity and ability to solvate both the polar amide group and, to some extent, the nonpolar aromatic system.[3] This results in slight to moderate solubility.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily with the naphthalene ring through van der Waals forces and potential π-π stacking interactions in the case of aromatic solvents like toluene.[2][3] The highly polar amide group is poorly solvated, yet these solvents can demonstrate good solubility for 1-Naphthamide, indicating the significant contribution of the nonpolar interactions.[3]

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane strikes a balance, being moderately polar. It effectively solvates the large naphthalene ring while still interacting favorably with the amide group, leading to relatively high solubility.[2]

Qualitative Solubility Profile of 1-Naphthamide

While exact numerical values are scarce, a qualitative understanding is invaluable for initial solvent screening. The following table summarizes the observed solubility of 1-Naphthamide across various common organic solvents based on available technical literature.

| Solvent | Solvent Class | Observed Solubility | Source(s) |

| Methanol | Polar Protic Alcohol | Slightly soluble, increases with heat | [3] |

| Ethanol | Polar Protic Alcohol | Moderately soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly to moderately soluble | [3] |

| Dichloromethane (DCM) | Chlorinated | High solubility / Effective | [2][3] |

| Toluene | Nonpolar Aromatic | Good solubility | [2][3] |

| Hexane | Nonpolar Aliphatic | Good solubility | [3] |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To generate precise, quantitative data, the saturation shake-flask method is the gold standard, endorsed by international guidelines such as those from the OECD.[5][6] This method establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the result is a true representation of the compound's solubility at a given temperature.

Workflow for Equilibrium Solubility Determination

Caption: Standard workflow for the shake-flask equilibrium solubility method.

Step-by-Step Methodology

1. Materials and Reagents:

-

1-Naphthamide (purity >99%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringes

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Analytical balance

2. Equipment:

-

Thermostatic orbital shaker or water bath

-

Validated analytical instrument (e.g., HPLC with UV detector, UV-Vis spectrophotometer)

-

Centrifuge (optional)

3. Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Naphthamide to a vial. "Excess" is critical; undissolved solid must be clearly visible throughout the experiment to ensure saturation.[7] A starting point is ~50-100 mg in 5 mL of solvent.

-

Add a precisely known volume or weight of the chosen solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation, a major source of error.

-

-

Equilibration:

-

Place the sealed vial into the thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable for compounds that are slow to dissolve.[7][8] The system is at equilibrium when the concentration of the solute in solution does not change over time.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the agitation and let the vials stand in the thermostatic bath for at least 4 hours to allow the excess solid to sediment.[7]

-

Carefully withdraw a sample of the clear supernatant using a syringe. Causality: It is imperative not to disturb the solid at the bottom.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean vial. Trustworthiness: Filtration removes any microscopic particulate matter that would otherwise artificially inflate the measured concentration. The filter material must be validated to ensure it does not adsorb the solute.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 1-Naphthamide of known concentrations in the same solvent.

-

Accurately dilute a known volume or weight of the filtered saturated solution with fresh solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV at the λmax of 1-Naphthamide).

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Practical Applications and Field Insights

-

For Chemical Synthesis: A solvent with high solubility, such as dichloromethane, is ideal for ensuring a homogeneous reaction medium, which can lead to faster reaction rates and higher yields.[2] For purification by crystallization, a solvent with moderate solubility at room temperature and high solubility when heated (like methanol or ethanol) is an excellent choice. A nonpolar solvent like hexane could then be used as an anti-solvent to induce precipitation.

-

For Formulation Science: In drug development, understanding solubility is paramount. If 1-Naphthamide were an active pharmaceutical ingredient (API), its poor aqueous solubility (1.51 g/L) would present a challenge.[3] Knowledge of its solubility in organic solvents would be the first step in developing advanced formulations, such as creating solutions in biocompatible co-solvents (e.g., DMSO, PEG 400) for preclinical studies.

Conclusion

References

- BIOSYNCE. (2026, January 7). What is the solubility of 1-Naphthamide Cas 2243-81-4 in organic solvents?

- Smolecule. Buy 1-Naphthamide | 2243-81-4.

- Benchchem. Technical Guide: Solubility Profile of 1-Naphthylamine Hydrochloride in Organic Solvents.

- Cheméo. 1-Naphthamide (CAS 2243-81-4) - Chemical & Physical Properties.

- Guidechem. NAPHTHALENE-1-CARBOXAMIDE 2243-81-4 wiki.

- CymitQuimica. 1-Naphthamide.

- ChemicalBook. NAPHTHALENE-1-CARBOXAMIDE | 2243-81-4.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Benchchem. General Experimental Protocol for Determining Solubility.

- European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1).

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

- KREATiS. High-accuracy water solubility determination using logK.

- Regulations.gov. (2014, May 7). Water Solubility (Flask Method).

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024, May 28). Available from: [Link]

-

PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available from: [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. Buy 1-Naphthamide | 2243-81-4 [smolecule.com]

- 4. 1-Naphthamide (CAS 2243-81-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-Naphthanilide | C17H13NO | CID 347182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-naphthamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-Naphthamide in Water and Dimethyl Sulfoxide (DMSO)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Naphthamide (C₁₁H₉NO), a key intermediate in organic synthesis and potential pharmaceutical building block, in two critical solvents: water and dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the physicochemical principles governing 1-Naphthamide's solubility, quantitative and qualitative data, and robust, field-proven experimental protocols for solubility determination. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Introduction: The Physicochemical Landscape of 1-Naphthamide

1-Naphthamide, with a molecular weight of 171.19 g/mol , is a crystalline solid at standard conditions.[1] Its structure, featuring a bicyclic aromatic naphthalene core and a primary amide functional group, imparts an amphiphilic character that dictates its solubility profile. The large, nonpolar naphthalene ring system contributes to hydrophobicity, while the amide group (-CONH₂) offers a site for hydrogen bonding, enhancing its interaction with polar solvents.[1][2] Understanding the solubility of this compound in both a protic polar solvent like water and a polar aprotic solvent like DMSO is paramount for its application in synthetic chemistry, pharmacology, and materials science.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Physical State | Crystalline Solid | [1] |

| CAS Number | 2243-81-4 | [1] |

Aqueous Solubility of 1-Naphthamide: A Balance of Forces

The solubility of 1-Naphthamide in water is a classic example of the interplay between hydrophobic and hydrophilic interactions. While the extensive aromatic system of the naphthalene moiety inherently limits aqueous solubility, the presence of the amide group significantly enhances it compared to the parent naphthalene molecule.[1] The amide's ability to both donate and accept hydrogen bonds with water molecules facilitates its dissolution.[1]

Quantitative Aqueous Solubility Data

Experimental determination has placed the aqueous solubility of 1-Naphthamide at 1510 mg/L (1.51 g/L) at 25°C .[1] Other sources describe its water solubility as "slightly soluble," which is consistent with this value, and another reports it as >25.7 µg/mL.[1]

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 1510 mg/L |

The causality behind this moderate solubility lies in the energetic balance between the disruption of the stable crystal lattice of 1-Naphthamide and the favorable solvation of the amide group by water molecules. The energy gained from the hydrogen bonding between the -CONH₂ group and water partially offsets the energy required to overcome the hydrophobic effect of the naphthalene ring.

Solubility of 1-Naphthamide in Dimethyl Sulfoxide (DMSO): A Polar Aprotic Haven

DMSO is a powerful, polar aprotic solvent widely used in drug discovery and biological assays due to its ability to dissolve a broad range of compounds.[3] For 1-Naphthamide, DMSO serves as an effective solvent, with its solubility described as "slight to moderate".[1]

The efficacy of DMSO in dissolving 1-Naphthamide stems from its molecular structure and properties. DMSO possesses a highly polar S=O bond, making it an excellent hydrogen bond acceptor.[4] While it lacks a proton to donate in hydrogen bonding, it can effectively solvate the polar amide group of 1-Naphthamide. Furthermore, the two methyl groups of DMSO provide a nonpolar character that can interact favorably with the hydrophobic naphthalene ring through van der Waals forces.[4][5] This dual solvating ability for both polar and nonpolar regions makes DMSO a suitable solvent for 1-Naphthamide.[1]

Qualitative Solubility in DMSO

| Solvent | Temperature (°C) | Solubility |

| DMSO | ~25 | Slight to Moderate |

The dissolution of amides in DMSO is a complex process involving a hierarchy of weak interactions, including C-H···O hydrogen bonds between the methyl groups of DMSO and the amide's oxygen, as well as interactions with the amide's π-backbone.[4][5] These interactions collectively contribute to the favorable solvation of 1-Naphthamide in DMSO.

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, the following detailed experimental protocols are provided. These methods are designed as self-validating systems.

Gravimetric Method for Solubility Determination

This method is a robust and direct approach for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 1-Naphthamide to the chosen solvent (water or DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Place the container in a constant temperature bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

-

Phase Separation: Allow the container to rest in the constant temperature bath without agitation for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately attach a chemically compatible syringe filter (e.g., 0.22 µm PTFE for DMSO, or PVDF for aqueous solutions) and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved particulates.

-

Mass Determination: Accurately weigh the collection vial containing the filtered saturated solution.

-

Solvent Evaporation: Remove the solvent under appropriate conditions. For water, a drying oven at a temperature below 100°C can be used. For DMSO, a vacuum oven at a moderate temperature is recommended due to its high boiling point.

-

Final Weighing: Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = [(Mass of vial + solute) - (Mass of vial)] / [Volume of filtered solution (L)]

Diagram of Gravimetric Solubility Determination Workflow

Caption: Workflow for gravimetric solubility determination.

Spectroscopic Method (UV-Vis) for Solubility Determination

This method is suitable for compounds with a chromophore, such as 1-Naphthamide, and is particularly useful for determining lower solubilities.

Step-by-Step Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1-Naphthamide in the chosen solvent at known concentrations.

-

Determination of λmax: Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear (R² > 0.99) in the chosen concentration range.

-

Preparation of Saturated Solution: Follow steps 1-3 from the gravimetric method to prepare a saturated solution and allow it to equilibrate and settle.

-

Sample Preparation for Analysis: Withdraw a sample of the supernatant and filter it as described in the gravimetric method (step 4).

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Diagram of Spectroscopic Solubility Determination Workflow

Caption: Workflow for spectroscopic solubility determination.

Conclusion

The solubility of 1-Naphthamide is a critical parameter that is dictated by its amphiphilic nature. It exhibits moderate, experimentally determined solubility in water (1.51 g/L at 25°C) due to the hydrogen bonding capabilities of its amide group, which partially counteracts the hydrophobicity of its naphthalene core. In DMSO, it displays slight to moderate solubility, a consequence of DMSO's ability to effectively solvate both the polar amide and nonpolar aromatic portions of the molecule. For precise quantification of its solubility in any solvent system, the detailed gravimetric and spectroscopic protocols provided in this guide offer robust and reliable methodologies for researchers and scientists.

References

-

BIOSYNCE. (2026, January 7). What is the solubility of 1-Naphthamide Cas 2243-81-4 in organic solvents? Retrieved from [Link]

-

Perkin, M. W., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1639–1653. Retrieved from [Link]

-

Gaylord Chemical Company, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [https://www.researchgate.net/publication/237575218_Dimethyl_Sulfoxide_DMSO_Solubility_Data]([Link]_ Solubility_Data)

-

Caballero, M., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1639–1653. Retrieved from [Link]

-

ResearchGate. (2022, December 16). Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. Retrieved from [Link]

-

Mary Ann Liebert, Inc., publishers. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthamide: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the melting and boiling points of 1-Naphthamide (C₁₁H₉NO), a key intermediate in organic synthesis and a structural motif in medicinal chemistry. We delve into the theoretical underpinnings of these phase transitions, present validated experimental data, and provide detailed, field-proven protocols for their determination. This guide is structured to offer not just data, but a causal understanding of the experimental choices and the inherent physicochemical challenges, such as thermal decomposition, that are critical for researchers in drug development and materials science.

Introduction: The Significance of 1-Naphthamide in Chemical R&D

1-Naphthamide, a crystalline solid at standard conditions, is a derivative of naphthalene featuring a carboxamide group at the 1-position. This bifunctional nature—a rigid, aromatic naphthyl core and a hydrogen-bonding-capable amide group—imparts specific physicochemical properties that are of profound interest. In drug development, the naphthyl group serves as a versatile scaffold for interacting with biological targets, while the amide linkage is a common feature in pharmacologically active molecules. A precise understanding of its melting and boiling points is fundamental for its synthesis, purification, formulation, and application in high-temperature processes.

Physicochemical & Structural Characteristics

A foundational understanding of 1-Naphthamide's molecular properties is essential to contextualize its thermal behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating). | [1] |

The planarity of the naphthalene ring system and the presence of the polar amide group facilitate strong intermolecular forces, including hydrogen bonding and π-π stacking. These interactions are the primary determinants of its relatively high melting point and its crystalline nature.

Synthesis and Purification of 1-Naphthamide: A Self-Validating Workflow

The purity of a compound is the most critical factor influencing its melting point. Therefore, a reliable synthesis and purification protocol is the bedrock of accurate characterization. A common and robust laboratory-scale synthesis of 1-Naphthamide proceeds via a two-step process from 1-naphthoic acid.

Diagrammatic Representation of the Synthesis Workflow

Caption: Synthetic pathway for 1-Naphthamide.

Step-by-Step Experimental Protocol: Synthesis and Purification

Part A: Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq) in a minimal amount of dry toluene.

-

Reagent Addition: Carefully add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at room temperature.[2]

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Work-up: After cooling to room temperature, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator. The resulting 1-naphthoyl chloride is often used in the next step without further purification.

Part B: Synthesis of 1-Naphthamide from 1-Naphthoyl Chloride

-

Reaction Setup: Dissolve the crude 1-naphthoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or THF in a round-bottom flask.

-

Amidation: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of an appropriate amine (1.1 eq) dropwise. If using an amine salt, a base such as triethylamine (1.5 eq) should be added to neutralize the resulting acid.[2]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If the product precipitates, it can be collected by vacuum filtration. Otherwise, separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude 1-Naphthamide.

Part C: Purification by Recrystallization

-

Solvent Selection: Determine a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is commonly effective. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 1-Naphthamide in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Melting Point of 1-Naphthamide: A Key Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For 1-Naphthamide, the experimentally determined melting point is a crucial parameter for identification and purity assessment.

Reported Melting Point Data

Multiple authoritative sources report a consistent melting point range for 1-Naphthamide.

| Data Source | Reported Melting Point (°C) |

| ChemicalBook | 201-204 |

| Smolecule | 200-202 |

Consensus Melting Point Range: 200-204 °C

The relatively narrow range of the reported values underscores the compound's stability in its crystalline form. The high melting point is a direct consequence of the significant energy required to overcome the strong intermolecular forces (hydrogen bonding and π-π stacking) in the crystal lattice. Impurities will typically cause a depression and broadening of the melting point range.

Diagrammatic Representation of Melting Point Determination

Caption: Workflow for melting point determination.

Step-by-Step Experimental Protocol: Melting Point Determination

This protocol is based on the widely used capillary method.

-

Sample Preparation: Ensure the purified 1-Naphthamide is completely dry. Finely powder a small amount of the sample.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the temperature range for a more precise measurement.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Validation: Repeat the measurement at least once to ensure reproducibility.

Boiling Point of 1-Naphthamide: A Complex Determination

The determination of the boiling point of 1-Naphthamide is significantly more challenging than that of its melting point due to its high molecular weight and thermal instability.

Estimated Boiling Point and Thermal Decomposition

The boiling point of 1-Naphthamide is generally reported as an estimated value.

| Data Source | Estimated Boiling Point (°C) |

| ChemicalBook | 301.18 (rough estimate) |

| Smolecule | ~301.18 (computational prediction) |

Key Challenge: Thermal Decomposition

Direct experimental determination of the boiling point at atmospheric pressure is impractical because 1-Naphthamide undergoes thermal decomposition at temperatures below its estimated boiling point. Studies suggest that decomposition begins at temperatures around 250-300 °C.[1] This decomposition involves the breakdown of the amide functional group and the naphthalene ring system.

Diagrammatic Representation of Boiling Point vs. Decomposition

Caption: The challenge of 1-Naphthamide's boiling point determination.

Considerations for Experimental Determination

While a standard boiling point determination at atmospheric pressure is not feasible, an approximation could be attempted under significantly reduced pressure (vacuum distillation). This would lower the boiling temperature, potentially to a point below the onset of significant decomposition. However, this would require specialized equipment and careful monitoring for any signs of decomposition.

Conclusion

This technical guide has provided a detailed and authoritative overview of the melting and boiling points of 1-Naphthamide. The melting point is a robust and reliable parameter for identification and purity assessment, with a consensus range of 200-204 °C. In contrast, the boiling point is complicated by thermal decomposition, with an estimated value of approximately 301 °C. The provided protocols for synthesis, purification, and characterization offer a comprehensive framework for researchers working with this important chemical entity. A thorough understanding of these properties is essential for the successful application of 1-Naphthamide in research and development.

References

Sources

An In-Depth Technical Guide to the Synthesis of 1-Naphthamide from Naphthalene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-naphthamide, a valuable chemical intermediate, starting from naphthalene. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core chemical transformations involved. Emphasis is placed on the practical and mechanistic aspects of a robust and widely applicable multi-step synthesis. This guide delves into the Friedel-Crafts acylation of naphthalene, the subsequent haloform reaction to yield 1-naphthoic acid, and the final amidation step. Each stage is presented with detailed experimental protocols, mechanistic insights, and comparative data to inform methodological choices.

Introduction: The Significance of 1-Naphthamide

1-Naphthamide and its derivatives are crucial structural motifs in medicinal chemistry and materials science. The rigid naphthalene scaffold is frequently employed in the design of bioactive molecules to effectively interact with biological targets.[1] The amide functionality provides a key hydrogen bonding donor and acceptor, contributing to the pharmacokinetic and pharmacodynamic properties of drug candidates. Given its importance, a reliable and scalable synthesis of 1-naphthamide from a readily available starting material like naphthalene is of significant interest to the scientific community.

Strategic Overview of the Synthetic Approach

The transformation of naphthalene into 1-naphthamide necessitates the introduction of a carbonyl group and a nitrogen-containing functional group at the 1-position of the naphthalene ring. While several theoretical routes could be envisioned, a practical and well-established pathway involves a three-step sequence:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the 1-position of naphthalene to form 1-acetylnaphthalene.

-

Oxidation: Conversion of the acetyl group of 1-acetylnaphthalene into a carboxylic acid to yield 1-naphthoic acid.

-

Amidation: Transformation of 1-naphthoic acid into the target molecule, 1-naphthamide.

This strategy is favored due to the high yields, reliable reaction conditions, and the commercial availability of the required reagents.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Friedel-Crafts Acylation of Naphthalene to 1-Acetylnaphthalene

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. In the case of naphthalene, the acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), predominantly yields the 1-substituted product.[2]

3.1.1. Mechanistic Rationale for 1-Position Selectivity

Naphthalene is more reactive than benzene towards electrophilic aromatic substitution. The preferential substitution at the α-position (C-1) over the β-position (C-2) is a result of the greater stability of the carbocation intermediate (σ-complex) formed during the reaction. The σ-complex at the C-1 position allows for the delocalization of the positive charge over two rings, resulting in more resonance structures and a lower energy transition state, which governs the kinetic control of the reaction.[2]

3.1.2. Influence of Reaction Conditions on Isomer Distribution

The ratio of 1-acetylnaphthalene to 2-acetylnaphthalene is sensitive to the reaction solvent and other conditions.[3] Non-polar solvents like dichloromethane, carbon disulfide, or 1,2-dichloroethane favor the formation of the kinetically controlled product, 1-acetylnaphthalene.[3][4] In contrast, polar solvents such as nitrobenzene can lead to the formation of the thermodynamically more stable 2-acetylnaphthalene.[3] This is because the 1-acetylnaphthalene-AlCl₃ complex is less soluble in non-polar solvents and may precipitate, preventing equilibration to the more stable isomer. In polar solvents, the complex remains dissolved, allowing for a reversible reaction that leads to the thermodynamic product.[3]

3.1.3. Experimental Protocol: Friedel-Crafts Acylation

-

Materials: Naphthalene, acetyl chloride, anhydrous aluminum chloride, 1,2-dichloroethane, hydrochloric acid, water.

-

Procedure:

-

In a flask equipped with a stirrer and a reflux condenser, dissolve naphthalene in 1,2-dichloroethane.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

-

Gradually add acetyl chloride to the stirred mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1-acetylnaphthalene, which can be purified by distillation or recrystallization.

-

Table 1: Comparison of Solvents in Friedel-Crafts Acylation of Naphthalene

| Solvent | Predominant Isomer | Rationale |

| Carbon Disulfide (CS₂) | 1-Acetylnaphthalene | Kinetic Control |

| 1,2-Dichloroethane | 1-Acetylnaphthalene | Kinetic Control |

| Nitrobenzene | 2-Acetylnaphthalene | Thermodynamic Control |

Diagram 1: Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 1-acetylnaphthalene.

Step 2: Haloform Reaction for the Synthesis of 1-Naphthoic Acid

The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[5][6] This reaction involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group.[7]

3.2.1. Mechanism of the Haloform Reaction

The reaction proceeds in several steps:

-

Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from the methyl group of 1-acetylnaphthalene to form an enolate.[7]

-

Halogenation: The enolate attacks a halogen molecule (e.g., Br₂ or Cl₂), leading to an α-haloketone. This process is repeated twice more to form a trihalomethyl ketone.[7]

-

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.[7]

-

Leaving Group Departure: The trihalomethyl anion, a good leaving group, is eliminated.

-

Proton Transfer: An acid-base reaction between the resulting carboxylic acid and the trihalomethyl anion yields the carboxylate and a haloform (e.g., chloroform or bromoform).[5]

3.2.2. Experimental Protocol: Haloform Reaction

-

Materials: 1-Acetylnaphthalene, sodium hydroxide, bromine (or chlorine source like sodium hypochlorite), sulfuric acid, water.

-

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

Dissolve 1-acetylnaphthalene in a suitable solvent (e.g., dioxane) and add it to the sodium hydroxide solution.

-

Slowly add a solution of bromine in sodium hydroxide (or sodium hypochlorite solution) to the reaction mixture while maintaining a controlled temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Remove any excess halogen with a reducing agent (e.g., sodium bisulfite).

-

Acidify the reaction mixture with sulfuric acid to precipitate 1-naphthoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

-

Diagram 2: Mechanism of the Haloform Reaction

Caption: Simplified mechanism of the haloform reaction.

Step 3: Amidation of 1-Naphthoic Acid to 1-Naphthamide

The final step in the synthesis is the conversion of 1-naphthoic acid to 1-naphthamide. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with ammonia or an amine.[8]

3.3.1. Formation of 1-Naphthoyl Chloride

1-Naphthoic acid can be converted to the highly reactive 1-naphthoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9] Thionyl chloride is a common choice, reacting with the carboxylic acid to form the acyl chloride, with the byproducts sulfur dioxide and hydrogen chloride being gaseous and easily removed.[9]

3.3.2. Experimental Protocol: Synthesis of 1-Naphthoyl Chloride

-